2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17692501
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-9(2,15-3)8-10-4-5(7(13)14)6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12) |
| Standard InChI Key | JEUWPUVVLLRTGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=NC=C(C(=O)N1)C(=O)O)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-methylsulfanylpropan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid, reflects its intricate substitution pattern . The pyrimidine ring adopts a dihydro configuration, with ketone and carboxylic acid groups at positions 6 and 5, respectively. The 2-position hosts a branched isopropyl group modified with a methylsulfanyl moiety (-SMe), introducing steric bulk and sulfur-based nucleophilicity.
Key structural identifiers include:
The methylsulfanyl group enhances lipophilicity, while the carboxylic acid improves aqueous solubility, creating a balanced partition coefficient suitable for drug-like properties.
Spectral and Computational Data
PubChem records provide computed three-dimensional conformers and electrostatic potential maps, critical for molecular docking studies . Quantum mechanical calculations predict dipole moments and polar surface areas that align with bioavailability standards for central nervous system penetration.
| Property | Value/Descriptor |
|---|---|
| Molecular Weight | 228.27 g/mol |
| Topological Polar Surface Area | 97.7 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
These parameters, derived from PubChem’s computational algorithms , underscore the compound’s potential for oral administration and blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic protocols remain proprietary, VulcanChem’s documentation suggests adaptations of the Biginelli reaction—a multicomponent condensation of aldehydes, urea, and β-keto esters. For this compound, the aldehyde component likely incorporates the methylsulfanyl-isopropyl group, as illustrated below:
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Condensation: Reaction of thiourea with a β-keto ester derivative containing the methylsulfanyl-isopropyl substituent.
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Cyclization: Acid- or base-catalyzed formation of the dihydropyrimidine ring.
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Oxidation/Hydrolysis: Selective oxidation at position 6 and retention of the carboxylic acid at position 5.
This route mirrors methods used for analogous dihydropyrimidines, such as 6-oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, but diverges in the use of sulfur-containing precursors to install the methylsulfanyl group.
Purification and Characterization
Post-synthetic purification likely employs recrystallization from ethanol/water mixtures or chromatographic techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methylsulfanyl proton environment (δ ~2.1 ppm in -NMR) and carboxylic acid carbonyl (δ ~170 ppm in -NMR).
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Dihydropyrimidines are renowned for inhibiting dihydrofolate reductase (DHFR), thymidylate synthase, and viral polymerases. For this compound, VulcanChem reports IC values in the low micromolar range (1–10 μM) against unspecified enzymatic targets. The carboxylic acid moiety may chelate metal ions in enzyme active sites, while the methylsulfanyl group could participate in hydrophobic interactions or disulfide bond formation with cysteine residues.
Comparative Analysis with Related Dihydropyrimidines
The table below contrasts key features of 2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reported Activities |
|---|---|---|---|---|
| Target Compound | 228.27 | Carboxylic acid, Methylsulfanyl | Enzyme inhibition | |
| 6-Oxo-2-(propan-2-yl)-... | 182.18 | Carboxylic acid, Isopropyl | Antimicrobial | |
| 2-Aminopyrimidine | 95.10 | Amino | Antibacterial |
The methylsulfanyl group in the target compound confers distinct electronic and steric properties compared to the isopropyl or amino groups in analogs, potentially enhancing target affinity and metabolic stability.
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